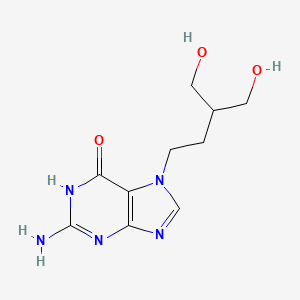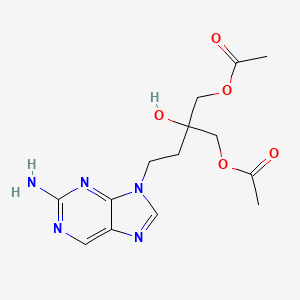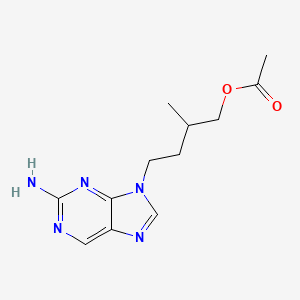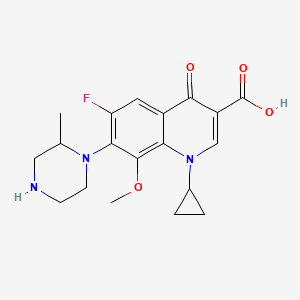
Claritromicina Impureza K
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clarithromycin Impurity K, also known as 3-O-Decladinosyl-8,9:10,11-dianhydro-6-O-methylerythromycin A , is an impurity standard of Clarithromycin . Clarithromycin is an antibiotic belonging to the macrolide class, commonly used to treat various bacterial infections .
Synthesis Analysis
The synthesis of Clarithromycin Impurity K involves controlling the isomeric impurity in a key raw material to achieve the corresponding pure isomer-free targeted active pharmaceutical ingredient (API) in downstream processing . The process does not involve a separate time-consuming purification by a crystallization operation to purge the undesired (Z)-oxime isomer .Molecular Structure Analysis
The molecular formula of Clarithromycin Impurity K is C30H51NO8 . The molecular weight is 553.73 . The structure of Clarithromycin Impurity K can be represented by the SMILES string:CC@@(C/C(C)=C1O[C@@]2(C)C=C\1C)C@@HCC)=O)C)O)C)OC@@C[C@@H]3N(C)C)([H])[C@@H]3O .
Aplicaciones Científicas De Investigación
Determinación y evaluación de la estabilidad en plasma humano
Claritromicina Impureza K se utiliza en el desarrollo y validación de un método de cromatografía líquida de alta eficacia en fase reversa selectivo, sensible e indicador de estabilidad para la determinación del antibiótico claritromicina en plasma humano {svg_1}. Este método se aplica para cuantificar la claritromicina en plasma humano enriquecido y muestras reales de voluntarios sanos, lo que indica su utilidad y rendimiento para estudios clínicos y de biodisponibilidad {svg_2}.
Desarrollo y validación de métodos analíticos
This compound se puede utilizar para el desarrollo de métodos analíticos y la validación de métodos (AMV). Esto es particularmente útil durante la producción comercial de Claritromicina {svg_3}.
Aplicación de control de calidad
This compound se utiliza en aplicaciones de control de calidad (QC) para la solicitud de nueva droga abreviada (ANDA) o durante la producción comercial de Claritromicina {svg_4}.
Patrones de referencia farmacéutica
This compound se utiliza como patrón de referencia farmacéutica. Estos patrones proporcionan a los laboratorios farmacéuticos y fabricantes una alternativa conveniente y rentable a la preparación de patrones de trabajo internos {svg_5}.
Pruebas de calidad y análisis
This compound está destinada a utilizarse en pruebas de calidad y análisis especificados, como se especifica en la compendiada USP {svg_6}.
Mecanismo De Acción
Target of Action
Clarithromycin Impurity K, also known as 3-O-decladinosyl-8,9,10,11-dianhydro-6-O-methylerythromycin A, is a highly purified impurity found in Clarithromycin . Like Clarithromycin, it is likely to target the bacterial 50S ribosomal subunit . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a key role in peptide bond formation and translocation during the translation and protein assembly process .
Mode of Action
Clarithromycin inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, this interaction can be bacteriostatic or bactericidal .
Pharmacokinetics
Clarithromycin, the parent compound, is known to have a high oral bioavailability, with plasma concentrations reaching peak levels within 2-3 hours of administration . It is primarily metabolized by cytochrome P450 (CYP) 3A isozymes and has an active metabolite, 14-hydroxyclarithromycin . The reported mean values of total body clearance and renal clearance in adults have ranged from 29.2 to 58.1 L/h and 6.7 to 12.8 L/h, respectively .
Action Environment
For instance, the stability and efficacy of Clarithromycin can be affected by the pH of the stomach . Furthermore, the concentration of this impurity was found to increase with prolonged reaction times and/or with raised reaction temperatures .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Clarithromycin Impurity K involves a series of chemical reactions that convert starting materials into the final product. The pathway is designed to be efficient and cost-effective while minimizing the production of unwanted byproducts.", "Starting Materials": [ "Clarithromycin", "Sodium hydroxide", "Sodium nitrite", "Hydrochloric acid", "Sodium sulfite", "Sodium carbonate", "Acetic acid", "Acetic anhydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Clarithromycin is dissolved in a mixture of methanol and water.", "Step 2: Sodium hydroxide is added to the solution to adjust the pH to 9-10.", "Step 3: The solution is cooled to 0-5°C and sodium nitrite is added slowly with stirring.", "Step 4: The resulting mixture is stirred for 30 minutes at 0-5°C.", "Step 5: Hydrochloric acid is added slowly with stirring to adjust the pH to 3-4.", "Step 6: Sodium sulfite is added to the mixture and stirred for 10 minutes.", "Step 7: Sodium carbonate is added slowly to adjust the pH to 8-9.", "Step 8: Acetic acid is added to the mixture and stirred for 10 minutes.", "Step 9: Acetic anhydride is added slowly to the mixture and stirred for 30 minutes.", "Step 10: The resulting mixture is filtered, and the solid is washed with water and dried.", "Step 11: The solid is recrystallized from a mixture of methanol and water to obtain Clarithromycin Impurity K." ] } | |
Número CAS |
127157-35-1 |
Fórmula molecular |
C30H51NO8 |
Peso molecular |
553.73 |
Apariencia |
White Solid |
melting_point |
202-207°C |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin; 3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-methylerythromycin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)



![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)

![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)

